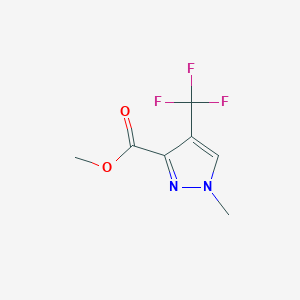![molecular formula C18H12ClN3O2S2 B12962616 2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)
2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(4-Chloro-3-methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Chloro-3-methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-methylbenzaldehyde, thiophene-2-carboxylic acid, and various reagents to facilitate the formation of the pyrimidine ring. Common reaction conditions may involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as p-toluenesulfonic acid, and temperature control to optimize the yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. Safety protocols and environmental considerations would also be crucial in an industrial setting.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the hydroxyl group.
Reduction: Reduction reactions could target the carbonyl group or the nitrile group.
Substitution: Substitution reactions might occur at the chloro or methyl groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound might exhibit similar properties, making it a candidate for drug discovery and development.
Medicine
In medicine, compounds like this are investigated for their therapeutic potential. They might be evaluated for anti-inflammatory, anti-cancer, or antimicrobial activities, among other pharmacological effects.
Industry
Industrially, such compounds could be used in the development of new materials, agrochemicals, or as additives in various formulations.
作用机制
The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity. This interaction might involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
- 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile
- 2-((2-(4-Methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile
Uniqueness
The uniqueness of 2-((2-(4-Chloro-3-methylphenyl)-2-oxoethyl)thio)-4-hydroxy-6-(thiophen-2-yl)pyrimidine-5-carbonitrile lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups on the phenyl ring, along with the thiophene and pyrimidine moieties, provides a distinct profile that can be exploited for various applications.
属性
分子式 |
C18H12ClN3O2S2 |
|---|---|
分子量 |
401.9 g/mol |
IUPAC 名称 |
2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]sulfanyl-6-oxo-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H12ClN3O2S2/c1-10-7-11(4-5-13(10)19)14(23)9-26-18-21-16(15-3-2-6-25-15)12(8-20)17(24)22-18/h2-7H,9H2,1H3,(H,21,22,24) |
InChI 键 |
SRKGVOUOXSXNFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CS3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B12962591.png)



![5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B12962608.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate](/img/structure/B12962623.png)

